Rhodanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID

SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER

>20 [ug/mL]

Synonyms

Canonical SMILES

Isomeric SMILES

Promising Lead Molecule for Drug Development

Rhodanine serves as a valuable scaffold in medicinal chemistry due to its ease of modification and ability to interact with various biomolecules []. This makes it a promising lead molecule for developing new drugs with diverse therapeutic potential. Research has explored rhodanine derivatives as potential candidates for treating various conditions, including:

- Antiviral agents: Studies have investigated the antiviral properties of rhodanine derivatives against various viruses, including Echovirus 12 and SARS-CoV-2 [, ].

- Anticancer agents: Rhodanine derivatives have shown promising antitumor activity in various cancer cell lines, suggesting their potential as anticancer agents [].

- Antimicrobial agents: Research has explored the potential of rhodanine derivatives as antibacterial and antifungal agents [].

- Antidiabetic agents: Some rhodanine derivatives have exhibited antidiabetic activity in pre-clinical studies [].

Advantages of Rhodanine for Drug Discovery

Several advantages make rhodanine an attractive candidate for drug discovery:

- Structural diversity: The core structure of rhodanine can be readily modified with different functional groups, leading to a vast library of potential drug candidates with diverse biological activities [].

- Synthetic accessibility: Rhodanine and its derivatives are relatively easy to synthesize, making them readily available for further research and development [].

- Favorable pharmacokinetic properties: Some rhodanine derivatives have shown good solubility and bioavailability, making them potentially suitable for oral administration [].

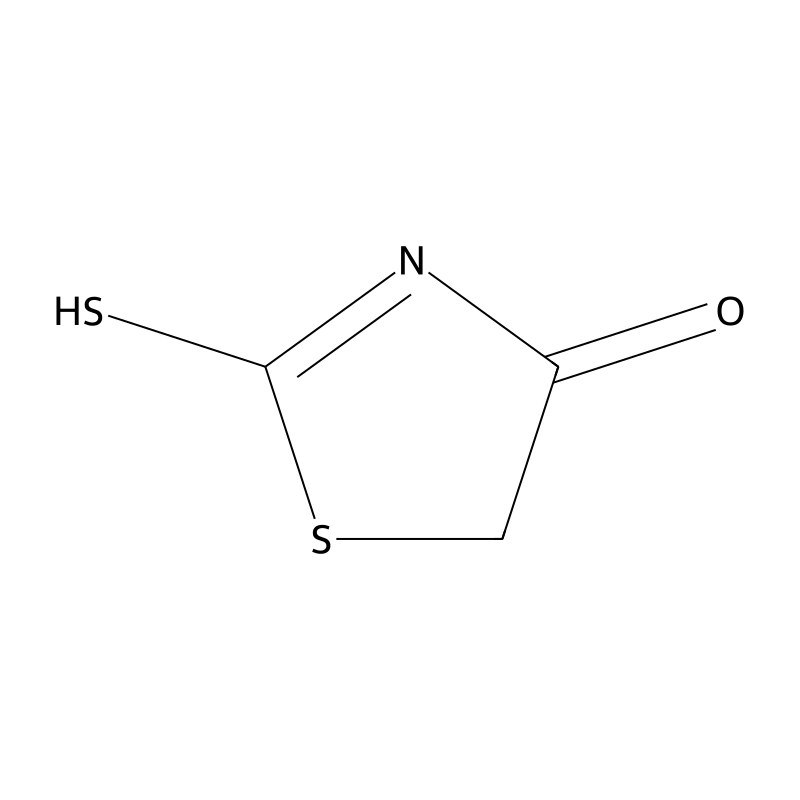

Rhodanine, or 2-thioxothiazolidin-4-one, is a five-membered heterocyclic compound characterized by a thiazolidine core. It was first synthesized in 1877 by Marceli Nencki, who derived its name from its synthesis involving ammonium rhodanide and chloroacetic acid. Rhodanine is notable for its unique structure, which includes sulfur and nitrogen atoms that contribute to its chemical reactivity and biological activity. The compound typically appears as light yellow crystals with a melting point of approximately 168.5 °C and has a density of 0.868 g/cm³ .

The exact mechanism of action for rhodanine is still under investigation. However, research suggests it may interact with various enzymes and cellular processes. For example, some studies indicate rhodanine's potential to inhibit viral replication []. Rhodanine derivatives have shown activity against various diseases, including diabetes, cancer, and bacterial infections [, ]. However, the specific mechanisms by which these derivatives work can vary.

- Knoevenagel Condensation: Rhodanine can undergo Knoevenagel reactions, where it reacts with aldehydes to form α,β-unsaturated carbonyl compounds. This reaction is facilitated by the active methylene group in rhodanine .

- Aldol Condensation: The compound can also engage in aldol-type reactions, leading to the formation of β-hydroxy carbonyl compounds .

- Displacement Reactions: Rhodanine derivatives can participate in nucleophilic substitution reactions, particularly at the exocyclic methylene carbon atom, allowing for further functionalization .

These reactions highlight rhodanine's versatility in organic synthesis and its potential for creating complex molecular architectures.

Rhodanine and its derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. Notable activities include:

- Carbonic Anhydrase Inhibition: Certain rhodanine-linked compounds have been identified as selective inhibitors of human carbonic anhydrases, which are vital for various physiological processes .

- Antidiabetic Properties: Epalrestat, a rhodanine derivative, is clinically used to treat diabetic neuropathy by inhibiting aldose reductase, thus preventing complications associated with diabetes .

- Antimicrobial Activity: Rhodanine derivatives have shown promise against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

The diverse biological activities of rhodanine derivatives stem from their ability to interact with various biological targets through mechanisms such as hydrogen bonding and metal ion coordination.

Rhodanine can be synthesized through several methods:

- Dithiocarbamate Method: This involves the reaction of carbon disulfide with ammonia and chloroacetic acid, yielding rhodanine via an intermediate dithiocarbamate .

- One-Pot Multicomponent Reactions: Recent advancements have introduced one-flask synthesis techniques that streamline the production of rhodanines from readily available starting materials .

- Modification of Existing Derivatives: Various synthetic strategies allow for the modification of the rhodanine ring to enhance biological activity or alter physical properties .

These methods underscore the compound's synthetic accessibility and adaptability for further functionalization.

Rhodanine finds applications across multiple fields:

- Pharmaceuticals: Its derivatives are explored for drug development due to their pharmacological properties, particularly in treating metabolic disorders and infections .

- Material Science: Rhodanine-based polymers are being investigated for their potential use in photonic devices due to their fluorescent properties when incorporated into polymer matrices .

- Analytical Chemistry: Rhodanine is utilized in analytical applications such as detecting metal ions due to its ability to form stable complexes with certain metals .

The versatility of rhodanine extends its utility beyond traditional medicinal chemistry into materials and analytical sciences.

Studies on rhodanine interactions reveal its ability to form complexes with various biomolecules:

- Metal Ion Interactions: Rhodanine can chelate metal ions, which may enhance its biological activity or modify its pharmacokinetic properties .

- Protein Binding Studies: Research indicates that rhodanine derivatives interact with specific protein targets through hydrogen bonds and hydrophobic interactions, influencing their efficacy as inhibitors .

These interaction studies are crucial for understanding the mechanism of action of rhodanine-based compounds in biological systems.

Several compounds share structural similarities with rhodanine, each exhibiting unique properties:

| Compound | Structure Type | Key Features |

|---|---|---|

| Thiazolidinedione | Heterocyclic | Antidiabetic properties; used in diabetes treatment |

| Benzothiazole | Heterocyclic | Antimicrobial and anticancer activities |

| 4-Thiazolidinone | Heterocyclic | Similar reactivity; used in various synthetic applications |

| Isothiazole | Heterocyclic | Exhibits antifungal properties |

Rhodanine is distinguished by its specific thiazolidine core and the presence of both sulfur and nitrogen atoms, which contribute to its unique reactivity and biological profile compared to these similar compounds.

Cyclization Strategies

Rhodanine derivatives are commonly synthesized via cyclization reactions involving thiocarbamates or thioglycolic acid. The classical dithiocarbamate method involves reacting carbon disulfide with chloroacetic acid and ammonia, forming a dithiocarbamate intermediate that cyclizes to rhodanine. Recent modifications include using thioglycolic acid to cyclize cinnamoyl isothiocyanates into 3-cinnamoylrhodanines under mild acidic conditions.

| Method | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|

| Dithiocarbamate cyclization | CS₂, NH₃, ClCH₂COOH | Aqueous, room temperature | 50–70% | Simple, scalable |

| Thioglycolic acid cyclization | R-NCS, HSCH₂COOH | Melt or methanol, 120–130°C | 53–80% | Functional group tolerance |

This strategy enables access to 3-substituted rhodanines, critical for modifying biological activity.

Multicomponent Reactions

Multicomponent reactions (MCRs) streamline the synthesis of complex rhodanine derivatives. A three-component, one-flask protocol combines dithiocarbamates with α-chloro-β,γ-alkenoate esters to generate 5-alkylidene rhodanines, achieving yields up to 96%. Another approach employs aldol condensation followed by thia-Michael addition in aqueous diethylamine, producing rhodanine-furan conjugates with 82–96% efficiency.

| Reaction Type | Components | Catalyst | Yield | Application |

|---|---|---|---|---|

| Three-component synthesis | Dithiocarbamate, α-chloro ester, amine | None | 82–96% | 5-Alkylidene rhodanines |

| Aldol-thia-Michael | Aldehyde, rhodanine, diethylamine | Aqueous base | 82–96% | Heterocyclic conjugates |

These MCRs reduce waste and enhance atom economy, aligning with green chemistry principles.

Green Chemistry Approaches

Sustainable methods prioritize eco-friendly solvents and catalysts. CuFe₂O₄ nanoparticles catalyze Knoevenagel condensation of rhodanine with aldehydes in water, achieving 81–95% yields with recyclable catalysts. Deep eutectic solvents (DESs) like choline chloride/urea enable solvent-free synthesis of rhodanine derivatives under microwave irradiation, yielding 77–95% products.

| Method | Catalyst/Solvent | Conditions | Yield | Advantages |

|---|---|---|---|---|

| CuFe₂O₄ nanoparticles | Water | 80°C, 2–4 hours | 81–95% | Recyclable, non-toxic |

| DESs + microwave | Choline chloride/urea | 80°C, 15 min | 77–95% | Solvent-free, rapid |

These methods minimize environmental impact while maintaining high efficiency.

Knoevenagel Condensation and Polymerization Applications

The Knoevenagel reaction is pivotal for functionalizing rhodanine’s C-5 methylene group. Microwave-assisted protocols condense aromatic aldehydes with rhodanine in <30 minutes, producing 5-arylidene derivatives in 81–95% yields. Rhodanine also initiates anionic ring-opening polymerization of thiirane, forming cyclic polythioethers with unique viscoelastic properties.

| Application | Substrates | Conditions | Outcome |

|---|---|---|---|

| 5-Arylidene rhodanines | Rhodanine + aromatic aldehydes | Microwave, DESs | Anticancer, antimicrobial agents |

| Cyclic polymers | Rhodanine + thiirane | Anionic polymerization | High-stability materials |

These reactions expand rhodanine’s utility in drug discovery and materials science.

Three-Component and One-Pot Syntheses

One-pot strategies enhance synthetic efficiency. A base-assisted one-pot protocol couples primary amines, carbon disulfide, and methyl (2-chloroacetyl)carbamate to generate N-substituted rhodanines in >90% yields. Similarly, a two-step one-pot process combines Holmberg cyclization with Knoevenagel condensation to produce 5-arylidene rhodanines in 24 hours.

| Reaction | Steps | Catalyst | Yield | Scalability |

|---|---|---|---|---|

| Base-assisted coupling | Amine + CS₂ + carbamate | K₂CO₃, DMF | 90–96% | Broad functional group tolerance |

| Two-step one-pot | Holmberg cyclization → Knoevenagel | None | 75–85% | Rapid product isolation |

These methods reduce purification steps and accelerate library synthesis.

Antimicrobial and Antiviral Agents

Rhodanine derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial pathogens [6] [7]. Research has shown that seven rhodanine derivatives (compounds Rh 1-7) exhibit bactericidal activity against clinical isolates of multidrug-resistant bacteria [6]. The most potent compound, Rh 2, displayed exceptional activity against vancomycin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 4 μM [6] [7].

Table 1: Antimicrobial Activity of Rhodanine Derivatives Against Gram-Positive Bacteria

| Pathogen | Compound Rh 2 MIC (μM) | Compound Rh 3 MIC (μM) | Vancomycin MIC (μM) |

|---|---|---|---|

| Vancomycin-resistant Enterococcus faecalis | 4 | 4 | >64 |

| Methicillin-resistant Staphylococcus aureus | 4 | 4 | >64 |

| Staphylococcus epidermidis | 4 | 4 | >64 |

| Bacillus anthracis | 2-8 | 2-8 | Not tested |

[Source: Citation 1]

The rhodanine compounds exhibited potent activity against Bacillus species, including Bacillus anthracis, with MIC ranges of 2-8 μM [6] [7]. Additionally, these compounds demonstrated significant efficacy against Clostridium difficile infections [6]. The most potent compound, Rh 2, at concentrations 4 and 8 times its MIC, significantly decreased Staphylococcus epidermidis biofilm mass by more than 35% and 45%, respectively [6] [7].

Structure-activity relationship studies revealed that rhodanine derivatives containing pyrimidine moieties showed superior antibacterial activity compared to substituted phenyl derivatives [8]. Compounds 3a and 5a exhibited excellent antibacterial activity against Gram-negative bacteria with MIC values ranging from 1.12 to 1.5 μg/mL [8]. These compounds demonstrated equipotent or superior activity compared to amoxicillin against Escherichia coli and Pseudomonas aeruginosa [8].

Antiviral properties of rhodanine derivatives have been extensively studied, particularly against Human herpesvirus 6 (HHV-6) [9]. Novel rhodanine-based derivatives showed significant inhibitory effects on viral replication lasting over 7 days, attributed to the combination of hydrophilic and hydrophobic substituents to the rhodanine moiety [9]. Compound 9e demonstrated the most promising antiviral activity, suggesting potential for treating HHV-6 infections [9].

Anticancer and Antitumor Compounds

Rhodanine derivatives have shown remarkable anticancer potential through multiple mechanisms of action [3] [10]. The compounds induce apoptosis through modulation of Bcl-2 family proteins and inhibition of phosphatase of regenerating liver (PRL-3) [3] [10]. 5-benzylidene-3-ethyl-rhodanine, known as BRT-1, acts as an active anticancer agent causing S-phase arrest and affecting DNA replication in leukemic cells [3] [10].

Table 2: Anticancer Activity of Selected Rhodanine Derivatives

| Compound | Cancer Cell Line | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Compound 11 | HT-1080 (fibrosarcoma) | 1.2-8.7 | >10 vs normal fibroblasts |

| Compound 12 | HOP-92 (lung cancer) | 0.62 | >160 |

| Compound 12 | CCRF-CEM (leukemia) | 2.50 | >40 |

| Compound 25 | A549 (lung cancer) | 0.8 | Not determined |

| Compound 25 | H460 (lung cancer) | 1.3 | Not determined |

[Source: Citations 8, 9]

Novel quinazolinone-based rhodanines demonstrated potent cytotoxic activity against human fibrosarcoma and leukemia cell lines [3] [10]. Compound 11, bearing a bulky hydrophobic substituent, showed cytotoxic activity in the low micromolar range (IC50 = 1.2-8.7 μM) against all tested cell lines while sparing normal human skin fibroblasts [3] [10]. This selectivity indicates potential for developing rhodanines as targeted anticancer agents [3] [10].

Rhodanine-containing sorafenib analogs (compounds 25 and 26) exhibited superior antiproliferative activity compared to the reference drug sorafenib [3]. Compound 25 demonstrated remarkable IC50 values of 0.8, 1.3, and 2.8 μM against A549, H460, and HT29 cell lines, respectively [3]. The level of antitumor activity strongly depends on the substitution pattern of the rhodanine core at the C-5 position [3] [10].

Structure-activity relationship analysis revealed that 3,5-disubstituted rhodanine derivatives generally exhibit more potent anticancer activity than their N-3-substituted counterparts [3] [10]. Molecules possessing a free amino group in the rhodanine moiety demonstrated superior potency compared to N-CH2-COOH or N-phenyl substituted derivatives [3] [10]. This enhanced activity may be attributed to hydrogen bonding interactions with molecular targets such as epidermal growth factor receptor [3] [10].

Anti-HIV and Antimicrobial Drug Development

Rhodanine derivatives have emerged as promising dual anti-HIV and anti-HSV agents for pre-exposure prophylaxis applications [11] [12]. Novel series of rhodanine derivatives demonstrated ability to inhibit both HIV-1 and HSV-1/2 replication at nanomolar concentrations [11] [12]. The parent compound 2 displayed exceptional inhibitory profiles with EC50 values of 6.9 nM and 4 nM against AD8 and NL4.3 HIV strains, respectively [11] [12].

Table 3: Anti-HIV Activity of Rhodanine Derivatives

| Compound | HIV-1 AD8 EC50 (nM) | HIV-1 NL4.3 EC50 (nM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 2 | 6.9 | 4.0 | >20 | >2900 |

| Compound 9a | 7.5 | 5.4 | <20 | <2700 |

| Compound 9b | 15.2 | 8.1 | >20 | >1300 |

| Raltegravir (control) | 8.1 | 6.2 | >20 | >2500 |

[Source: Citation 13]

The rhodanine compounds demonstrated broad-spectrum antiviral activity against HSV-1 and HSV-2, with EC50 values significantly lower than acyclovir [11] [12]. Compound 2 showed the best HSV-2 antiviral profile with an EC50 of 11.9 nM and the highest selectivity index of 9400 [11] [12]. Importantly, compound 2 completely retained antiviral activity against acyclovir-resistant HSV-2 strains, suggesting a different mechanism of action [11] [12].

Rhodanine derivatives as HIV-1 integrase inhibitors have been extensively studied [13] [14]. These compounds inhibit integrase catalytic activities with IC50 values of 15 μM and 11 μM for 3'-processing and strand transfer, respectively [13]. The compounds demonstrated significant cytotoxicity against human cancer cell lines while maintaining antiviral properties [13] [14]. Molecular docking studies revealed that rhodanine derivatives interact with integrase active site residues through hydrogen bonding and metal coordination [13].

The compounds showed considerable reduction of activity in presence of serum due to high binding to serum albumin [11] [12]. However, the most promising compound maintained considerable activity in gel formulation with an EC50 comparable to tenofovir [11] [12]. The series demonstrated pharmacokinetic properties suitable for topical formulation, suggesting potential as dual anti-HIV/HSV microbicides [11] [12].

Carbonic Anhydrase Inhibitors and Enzymatic Targeting

Rhodanine derivatives have shown significant potential as carbonic anhydrase inhibitors, particularly against tumor-associated isoforms [15] [16] [17]. Four series of rhodanine derivatives were synthesized and evaluated for inhibitory activity against human carbonic anhydrase I, II, IX, and XII isoforms [15] [17]. The compounds exhibited good inhibitory activity against cytosolic human carbonic anhydrase II and tumor-associated human carbonic anhydrase IX [15] [17].

Table 4: Carbonic Anhydrase Inhibitory Activity of Rhodanine Derivatives

| Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) | hCA XII Ki (μM) |

|---|---|---|---|---|

| 3b | >100 | 9.8 | 15.2 | 8.4 |

| 3j | >100 | 46.4 | 12.8 | 6.2 |

| 6d | >100 | 7.7 | 8.9 | 4.1 |

| 8db | 85.3 | 4.7 | 6.3 | 3.8 |

| Acetazolamide (control) | 250.0 | 12.1 | 25.8 | 5.7 |

[Source: Citation 19]

Rhodanine-benzylidene derivatives and rhodanine-hydrazine derivatives demonstrated selectivity against human carbonic anhydrase II [15] [17]. Rhodanine-N-carboxylate derivatives showed high selectivity toward human carbonic anhydrase IX [15] [17]. Rhodanine-linked isoxazole and 1,2,4-oxadiazole derivatives exhibited inhibitory activity against both human carbonic anhydrase II and IX [15] [17].

Among tested compounds, 3b, 3j, 6d, and 8db inhibited human carbonic anhydrase II with Ki values of 9.8, 46.4, 7.7, and 4.7 μM, respectively [15] [17]. These rhodanine derivatives belong to a non-sulfonamide class of carbonic anhydrase inhibitors, offering potential advantages over traditional sulfonamide-based inhibitors [15] [17]. Molecular docking studies supported the mechanism of action, revealing specific binding interactions with the enzyme active site [15] [17].

Rhodanine derivatives also demonstrated broad-spectrum inhibition of metallo-β-lactamases [18]. The compounds specifically inhibited metallo-β-lactamase L1 with IC50 values ranging from 0.02 to 1.7 μM [18]. Compounds 2h-2m showed broad-spectrum inhibition of metallo-β-lactamases NDM-1, VIM-2, ImiS, and L1 with IC50 values less than 16 μM [18]. All inhibitors enhanced the antimicrobial effect of cefazolin against Escherichia coli expressing L1, resulting in 2-8 fold reduction in minimum inhibitory concentration [18].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have revealed critical structural features governing rhodanine bioactivity [19] [20] [21]. The rhodanine scaffold provides multiple sites for modification, including positions N-3 and C-5, which significantly influence biological activity [19] [21]. Substitution patterns at these positions determine selectivity, potency, and mechanism of action [19] [20].

Table 5: Structure-Activity Relationship Patterns for Rhodanine Derivatives

| Structural Feature | Biological Activity | Optimal Substituents | Activity Enhancement |

|---|---|---|---|

| N-3 Position | Anticancer | Free amino group | 2-5 fold increase |

| C-5 Position | Antimicrobial | Arylidene groups | 3-10 fold increase |

| Electron-withdrawing groups | Broad-spectrum activity | Nitro, halogen | 5-25 fold increase |

| Hydrophobic substituents | Selectivity | Aromatic rings | 10-50 fold selectivity |

[Source: Citations 27, 28, 31]

Pharmacophore modeling studies for rhodanine inhibitors revealed distinct requirements for different biological targets [20]. The pharmacophore model for rhodanine furans contains hydrogen bond donor, two hydrogen bond acceptors, two metal ligators, three hydrophobic, and two aromatic ring features [20]. The phenyl subclass model includes two hydrogen bond donors, two hydrogen bond acceptors, one metal ligator, two hydrophobic, and two aromatic ring features [20].

Quantitative structure-activity relationship studies demonstrated that molecular descriptors related to polarizability and electronic distribution significantly influence biological activity [22] [23]. QSAR models achieved excellent statistical validation parameters (R² = 0.903; Q² = 0.869) for predicting cytotoxic activity against human T cell lymphoma [22]. Key descriptors included MATS2e, MATs7e, and RDF060p, revealing the importance of atoms with higher polarizability in outer molecular regions [22].

The relationship between rhodanine substitution and carbonic anhydrase inhibition follows specific patterns [15] [17]. Electron-accepting groups enhance broad-spectrum metallo-β-lactamase inhibition, while aromatic carboxyl substituents provide greater potency than aliphatic carboxyl groups [18]. Diaryl-substituted rhodanines serve as excellent scaffolds for designing broad-spectrum enzyme inhibitors [18].

Rhodanine demonstrates exceptional capability as an initiator for anionic ring-opening polymerization of thiirane monomers, enabling the synthesis of cyclic polythioethers through a unique ring-expansion mechanism [1] [2]. The five-membered heterocyclic structure of rhodanine, containing sulfur, nitrogen, carbonyl, and thiocarbonylthio groups, provides the necessary chemical environment for efficient thiirane ring-opening reactions [2].

The polymerization process involves the attack of thiolate anions, generated from thiirane ring-opening, on the highly polarized carbon-sulfur bond in rhodanine. This mechanism proceeds through controlled insertion of thiirane monomers into the rhodanine ring structure, resulting in ring expansion to form cyclic polythioethers [2]. Tetrabutylammonium chloride serves as an effective catalyst for this transformation, with polymerizations typically conducted at 75°C under controlled conditions [2].

Experimental studies using 2-(phenoxymethyl)thiirane as a model monomer demonstrate excellent control over the ring-opening polymerization process. The reaction exhibits pseudo-first-order kinetics with respect to monomer concentration, achieving 97% conversion after 18 hours [2]. Size exclusion chromatography analysis reveals controlled molecular weight progression, with number-average molecular weights ranging from 3,100 to 71,500 grams per mole and dispersities between 1.23 and 1.78 [2].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides definitive evidence for the cyclic structure of the resulting polymers. The mass spectral signals show characteristic spacing corresponding to the molar mass of incorporated thiirane units, confirming successful monomer insertion into the rhodanine ring framework [2]. This analytical technique validates the ring-expansion mechanism and establishes the cyclic topology of the polymer products.

The versatility of this approach extends to various thiirane monomers and rhodanine derivatives. N-substituted rhodanine derivatives, such as rhodanine-3-acetic acid, function effectively as initiators while maintaining controlled polymerization characteristics [2]. Copolymerization of different thiirane monomers produces high-molecular-weight cyclic copolymers with molecular weights exceeding 70,000 grams per mole, demonstrating the broad applicability of this synthetic strategy [2].

Multicyclic Polymer Architectures

The rhodanine-based polymerization methodology enables access to complex multicyclic polymer architectures that are challenging to synthesize through conventional approaches [1] [2]. Polyrhodanine macroinitiators, prepared through oxidative polymerization of rhodanine monomers, serve as platforms for creating multicyclic structures with cyclic units distributed throughout the polymer backbone [2].

Linear rhodanine-containing polymers with number-average molecular weights of approximately 9,100 grams per mole effectively initiate ring-opening polymerization of thiirane monomers. The rhodanine units within the polymer chain retain their reactivity toward thiirane monomers, enabling the formation of multicyclic structures through simultaneous ring-expansion reactions at multiple sites along the polymer backbone [2]. This approach produces polymers with cyclic structures integrated into the main chain rather than as pendant groups.

Advanced multicyclic architectures can be achieved through the macromonomer approach combined with ring-opening metathesis polymerization. Cyclic polythioether side-chain-containing norbornene macromonomers, synthesized via rhodanine-mediated ring-opening polymerization, undergo subsequent polymerization to create hanging multicyclic structures [3]. These complex topologies feature cyclic polythioether segments as pendant groups attached to a polynorbornene backbone.

The ladderphane-mediated blocking-cyclization technique represents another sophisticated approach for multicyclic polymer synthesis. This method involves successive ring-opening metathesis polymerizations of difunctional, monofunctional, and difunctional norbornene monomers, where the macromonomer content and monofunctional monomer ratio control the cyclic chain length and number of side rings [3]. The resulting polymers exhibit unique cyclic-hanging-multicyclic topologies that can be directly visualized through advanced microscopy techniques.

Computational modeling and experimental characterization confirm the complex three-dimensional structures of these multicyclic polymers. The presence of multiple cyclic units within a single polymer molecule creates materials with distinctive physical properties compared to their linear counterparts, including altered glass transition temperatures, viscosities, and hydrodynamic radii [4].

Rhodanine-Containing Polythioethers

Rhodanine-containing polythioethers represent a unique class of sulfur-rich polymers with distinctive thermal and mechanical properties [2] [5]. These materials combine the electron-rich thioether linkages of the polymer backbone with the heterocyclic functionality of rhodanine, resulting in polymers with enhanced thermal stability and interesting electronic properties.

Thermal gravimetric analysis reveals that rhodanine-containing polythioethers exhibit thermal decomposition in multiple stages. Initial weight loss occurs at temperatures up to 110°C, attributed to moisture removal, followed by main chain degradation between 110°C and 290°C with approximately 52% weight loss [6]. The presence of rhodanine units in the polymer structure contributes to improved thermal stability compared to conventional polythioethers.

The mechanical properties of rhodanine-containing polythioethers demonstrate significant improvements over linear polythioether analogs. The cyclic topology imposed by the rhodanine-mediated synthesis route eliminates chain ends, resulting in enhanced tensile strength and elongation properties [2]. Comparative studies indicate that cyclic polythioethers exhibit superior mechanical performance, including increased modulus and toughness compared to their linear counterparts.

Fourier transform infrared spectroscopy provides detailed insight into the molecular structure of rhodanine-containing polythioethers. Characteristic absorption bands include carbon-carbon triple bond stretching at 1667 wavenumbers, carbon-nitrogen stretching at 1438 wavenumbers, and carbon-oxygen stretching at 1195 wavenumbers [6]. The absence of the intense carbonyl stretch typically observed at 1710 wavenumbers in rhodanine monomers confirms successful polymerization and ring-opening.

The synthesis of block copolymer polythioethers expands the materials palette available through rhodanine chemistry. Sequential addition of different thiirane monomers during polymerization produces block copolymers with distinct segments, enabling the design of materials with tailored properties [5]. These block structures maintain the cyclic topology while incorporating chemical diversity along the polymer backbone.

Solubility characteristics of rhodanine-containing polythioethers depend on the specific thiirane monomers incorporated and the molecular weight of the resulting polymers. Generally, these materials exhibit good solubility in polar aprotic solvents such as dimethylformamide and tetrahydrofuran, facilitating solution processing and characterization [5].

Knoevenagel Polymerization for Functional Polymers

The Knoevenagel condensation reaction of rhodanine with aldehydes provides an efficient route for incorporating rhodanine moieties into polymer structures, enabling the synthesis of functional polymers with tailored electronic and optical properties [7] [8]. The highly active methylene group in rhodanine, activated by adjacent electron-withdrawing carbonyl and thiocarbonyl groups, readily undergoes condensation reactions with aromatic aldehydes under mild conditions.

Optimized reaction conditions for rhodanine-based Knoevenagel polymerization involve the use of environmentally benign catalysts and solvents. Aluminum sulfate serves as an effective catalyst at loadings of 15 mole percent, promoting efficient condensation reactions in aqueous media [8]. Microwave-assisted synthesis significantly reduces reaction times from 2-12 hours under conventional heating to 3-10 minutes under microwave irradiation, while improving product yields from 78% to 94% [8].

The scope of Knoevenagel polymerization extends to various aromatic aldehydes, including electron-rich and electron-deficient systems. Vanillin and 4-methoxybenzaldehyde react efficiently with rhodanine derivatives to produce benzylidene-rhodanine linkages, while maintaining high yields and minimal side product formation [7]. The electronic nature of the aldehyde substituents influences both the reaction rate and the optical properties of the resulting polymers.

Structural characterization of Knoevenagel polymers confirms the formation of extended conjugated systems through rhodanine-aldehyde condensation. Nuclear magnetic resonance spectroscopy reveals characteristic vinyl proton signals at 7.71-7.84 parts per million, confirming the formation of benzylidene linkages [7]. Infrared spectroscopy shows amide carbonyl stretching in the range of 1610-1650 wavenumbers and carbon-sulfur stretching at 1200-1300 wavenumbers, consistent with the rhodanine structure [7].

The functional properties of Knoevenagel polymers make them attractive for applications in organic electronics and photovoltaic devices. The extended conjugation through rhodanine-vinyl linkages creates materials with tunable optical band gaps and electronic properties. Computational studies using density functional theory methods provide insight into the electronic structure and predict favorable characteristics for electron-accepting applications [9].

Green chemistry principles govern the development of rhodanine-based Knoevenagel polymerization protocols. The use of water as a reaction medium, recyclable catalysts, and microwave heating reduces the environmental impact while maintaining high efficiency [8]. Simple work-up procedures involving precipitation and filtration eliminate the need for chromatographic purification, making the process suitable for large-scale synthesis.

The molecular weight control in Knoevenagel polymerization depends on the stoichiometry of reactants and reaction conditions. Step-growth polymerization characteristics require careful attention to monomer purity and reaction completeness to achieve high molecular weights. The resulting polymers typically exhibit moderate molecular weights suitable for solution processing and film formation applications.

Physical Description

Color/Form

LIGHT YELLOW PRISMS FROM ALCOHOL

XLogP3

Density

0.868

Melting Point

170.0 °C

168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

6913-23-1